3,4-MDEA-d5 (hydrochloride) 3,4-MDEA-d5 (hydrochloride) 3,4-MDEA-d5 (hydrochloride) (exempt preparation) is intended for use as an internal standard for the quantification of 3,4-MDEA by GC- or LC-MS. 3,4-MDEA is categorized as an amphetamine. It has similar psychotropic action to MDMA and shares the common name of "ecstasy".1 Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. 3,4-MDEA is regulated as a Schedule I compound in the United States. 3,4-MDEA-d5 (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
3,4-MDEA-d5 (hydrochloride) is intended for use as an internal standard for the quantification of 3,4-MDEA by GC- or LC-MS. 3,4-MDEA is categorized as an amphetamine. It has similar psychotropic action to MDMA and shares the common name of "ecstasy".1 Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. 3,4-MDEA-d5 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
3,4-MDEA-d5 (hydrochloride) is intended for use as an internal standard for the quantification of 3,4-MDEA by GC- or LC-mass spectrometry. 3,4-MDEA is an analytical reference standard that is structurally categorized as an amphetamine. It has similar psychotropic action to methylenedioxyamphetamine (MDMA) and shares the common name of ‘ecstasy’. Both MDMAs are regulated as Schedule I drugs in the United States. In rats, 3,4-MDEA produces significant retention deficits in learning tasks and is similar to 3,4-MDMA in inducing serotonin release from frontal cortex/hippocampal synaptosomes. Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1286588-92-8
VCID: VC0159304
InChI: InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2;
SMILES: CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 248.762

3,4-MDEA-d5 (hydrochloride)

CAS No.: 1286588-92-8

Cat. No.: VC0159304

Molecular Formula: C12H18ClNO2

Molecular Weight: 248.762

* For research use only. Not for human or veterinary use.

3,4-MDEA-d5 (hydrochloride) - 1286588-92-8

Specification

Description 3,4-MDEA-d5 (hydrochloride) (exempt preparation) is intended for use as an internal standard for the quantification of 3,4-MDEA by GC- or LC-MS. 3,4-MDEA is categorized as an amphetamine. It has similar psychotropic action to MDMA and shares the common name of "ecstasy".1 Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. 3,4-MDEA is regulated as a Schedule I compound in the United States. 3,4-MDEA-d5 (hydrochloride) (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
3,4-MDEA-d5 (hydrochloride) is intended for use as an internal standard for the quantification of 3,4-MDEA by GC- or LC-MS. 3,4-MDEA is categorized as an amphetamine. It has similar psychotropic action to MDMA and shares the common name of "ecstasy".1 Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. 3,4-MDEA-d5 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
3,4-MDEA-d5 (hydrochloride) is intended for use as an internal standard for the quantification of 3,4-MDEA by GC- or LC-mass spectrometry. 3,4-MDEA is an analytical reference standard that is structurally categorized as an amphetamine. It has similar psychotropic action to methylenedioxyamphetamine (MDMA) and shares the common name of ‘ecstasy’. Both MDMAs are regulated as Schedule I drugs in the United States. In rats, 3,4-MDEA produces significant retention deficits in learning tasks and is similar to 3,4-MDMA in inducing serotonin release from frontal cortex/hippocampal synaptosomes. Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. This product is intended for forensic and research applications.
CAS No. 1286588-92-8
Molecular Formula C12H18ClNO2
Molecular Weight 248.762
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2;
Standard InChI Key IBDIPBWIXJRJQM-IYSLTCQOSA-N
SMILES CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl

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